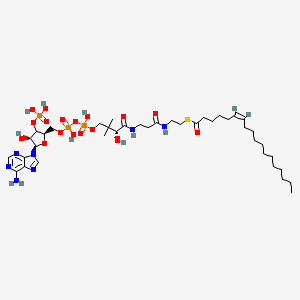
(6Z-Octadecenoyl)-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z-Octadecenoyl)-CoA, also known as (6Z)-octadecenoyl-coenzyme A, is a long-chain fatty acyl-CoA derivative. It plays a crucial role in various metabolic pathways, particularly in the biosynthesis and degradation of fatty acids. This compound is involved in the transport and activation of fatty acids, making it essential for energy production and lipid metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-octadecenoyl-coenzyme A typically involves the esterification of (6Z)-octadecenoic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase enzymes under physiological conditions. The process requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.
Industrial Production Methods
Industrial production of (6Z)-octadecenoyl-coenzyme A involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress acyl-CoA synthetase enzymes, facilitating the efficient conversion of (6Z)-octadecenoic acid to (6Z)-octadecenoyl-coenzyme A. The production process is optimized for high yield and purity through fermentation and downstream processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-octadecenoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce (6Z)-octadecenoyl-carnitine, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Reduction: It can be reduced to form (6Z)-octadecenol, a fatty alcohol.
Substitution: It can participate in transesterification reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Oxidation: Catalyzed by acyl-CoA oxidase enzymes in the presence of oxygen.
Reduction: Catalyzed by acyl-CoA reductase enzymes under anaerobic conditions.
Substitution: Catalyzed by acyltransferase enzymes in the presence of coenzyme A derivatives.
Major Products
(6Z)-Octadecenoyl-carnitine: Formed during the transport of fatty acids into mitochondria.
(6Z)-Octadecenol: A fatty alcohol produced through reduction.
Various acyl-CoA derivatives: Formed through transesterification reactions.
Applications De Recherche Scientifique
(6Z)-octadecenoyl-coenzyme A has numerous scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of acyl-CoA synthetase and acyltransferase enzymes.
Biology: Investigated for its role in lipid metabolism and energy production in cells.
Medicine: Studied for its potential therapeutic applications in metabolic disorders, such as fatty acid oxidation disorders.
Industry: Utilized in the production of biofuels and biolubricants through microbial fermentation processes.
Mécanisme D'action
(6Z)-octadecenoyl-coenzyme A exerts its effects by participating in the activation and transport of fatty acids. It binds to specific enzymes, such as acyl-CoA synthetase, acyltransferase, and acyl-CoA oxidase, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. These derivatives are then transported into mitochondria for β-oxidation, leading to the production of energy in the form of adenosine triphosphate (ATP).
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z)-Octadecenoyl-coenzyme A: Another long-chain fatty acyl-CoA derivative with a double bond at the 9th position.
(6Z)-Hexadecenoyl-coenzyme A: A similar compound with a shorter carbon chain length.
(6Z)-Eicosenoyl-coenzyme A: A similar compound with a longer carbon chain length.
Uniqueness
(6Z)-octadecenoyl-coenzyme A is unique due to its specific double bond position at the 6th carbon, which influences its reactivity and interaction with enzymes. This unique structure allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be involved in.
Propriétés
Formule moléculaire |
C39H68N7O17P3S |
|---|---|
Poids moléculaire |
1032.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-6-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h14-15,26-28,32-34,38,49-50H,4-13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b15-14-/t28-,32+,33?,34+,38-/m1/s1 |
Clé InChI |
BHTGEVYSRPHECT-SZMOOUSWSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


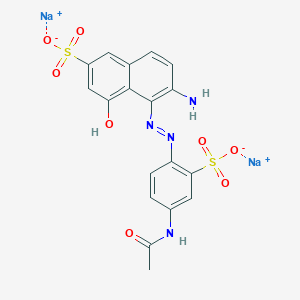
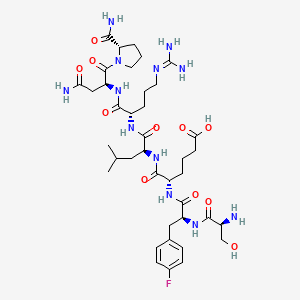
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
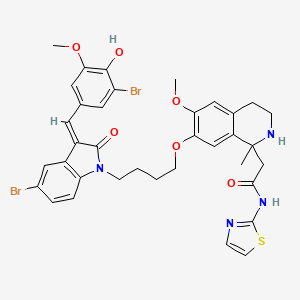

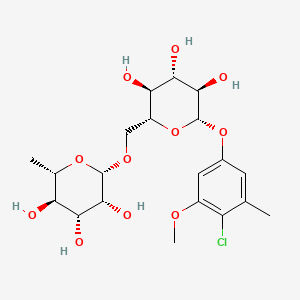
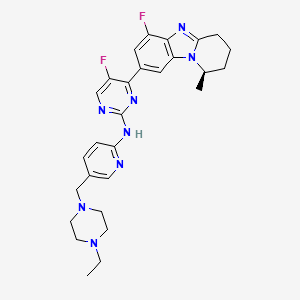


![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)

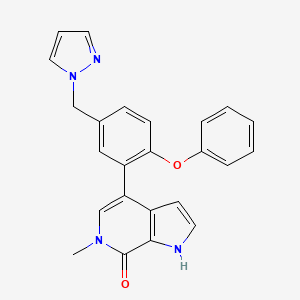
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
